molecular formula C24H24N2O5S B11407339 3-hydroxy-3-(4-methylphenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-hydroxy-3-(4-methylphenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11407339
M. Wt: 452.5 g/mol
InChI Key: LLDYMPFTOLPFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex organic compound featuring a thiazolopyridine core

Preparation Methods

The synthesis of 3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolopyridine core, followed by the introduction of the hydroxy, methoxy, and carbonitrile groups through various substitution and addition reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer properties due to its ability to inhibit specific proteins involved in cell proliferation.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways that are critical for cell growth and survival.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is unique due to its specific combination of functional groups. Similar compounds include:

    3-Hydroxy-4-methoxyphenyl derivatives: Known for their biological activity.

    Trimethoxyphenyl compounds: Often used in medicinal chemistry for their pharmacological properties.

    Thiazolopyridine derivatives: Studied for their potential as therapeutic agents.

This compound’s unique structure allows it to interact with biological targets in ways that similar compounds may not, making it a valuable subject of research in various scientific fields.

Properties

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

3-hydroxy-3-(4-methylphenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C24H24N2O5S/c1-14-5-7-16(8-6-14)24(28)13-32-23-18(12-25)17(11-21(27)26(23)24)15-9-19(29-2)22(31-4)20(10-15)30-3/h5-10,17,28H,11,13H2,1-4H3

InChI Key

LLDYMPFTOLPFGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=C(C(=C4)OC)OC)OC)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.